The table below summarizes the core identification and classification information for Difenpiramide.
| Property | Description |
|---|---|
| Drug Class | Non-steroidal anti-inflammatory drug (NSAID) [1] [2] [3] |
| IUPAC Name | 2-(4-phenylphenyl)-N-pyridin-2-ylacetamide [4] [5] [2] |
| CAS Number | 51484-40-3 [4] [5] [2] |
| Molecular Formula | C₁₉H₁₆N₂O [4] [5] [2] |
| Molecular Weight | 288.34 g/mol [5] [2] |
| Melting Point | 122-124 °C [5] |
This compound's pharmacological profile is characterized by several key actions:
The compound is a monocarboxylic acid amide formally derived from biphenyl-4-ylacetic acid and 2-aminopyridine [4]. After administration, the major biotransformation products are the pharmacologically active biphenylacetate (BPA) and p-hydroxy-biphenylacetate (p-HBPA) [1].
The table below positions this compound among other well-known NSAIDs, highlighting its unique features.
| Compound Name | Chemical Formula | Primary Mechanism | Unique Features / Clinical Notes |
|---|---|---|---|
| This compound | C₁₉H₁₆N₂O | Inhibits prostaglandin synthesis [1] | Uricosuric; does not affect platelet aggregation; considered "gastrosafe" [1] [5] |
| Ibuprofen | C₁₃H₁₈O₂ | Non-selective COX inhibitor | Common over-the-counter option [5] |
| Indomethacin | C₁₉H₁₆ClNO₄ | Non-selective COX inhibitor | Potent anti-inflammatory; used as a reference in studies [1] |
| Naproxen | C₁₄H₁₄O₃ | Non-selective COX inhibitor | Longer half-life than Ibuprofen; efficacy comparable to Difenpiramine in osteoarthritis trials [1] |
Key quantitative data from animal tests and clinical trials are summarized in the table below.
| Parameter | Data / Result | Context / Source |
|---|---|---|
| Anti-inflammatory Action | As powerful as indomethacin or phenylbutazone [1] | Animal tests [1] |
| Therapeutic Index | More favorable than reference compounds (indomethacin, phenylbutazone) [1] | Animal study [1] |
| Adult Dose (Oral) | 1000 mg/day in 2 divided doses for ~30 days [1] | Preferred dose in clinical trials [1] |
| Pediatric Dose (Oral) | 13 to 33 mg/day [1] | Effective and safe dose in children [1] |
| Side-Effect Incidence | ~2.5% (mild and transient) [1] | Mainly gastro-intestinal [1] |
| Overall Therapeutic Efficacy | >80% in various inflammatory conditions [1] | Clinical trials, primarily musculoskeletal [1] |
| Aqueous Solubility (pH 7.4) | 12 μg/mL [5] | Indicates low solubility [5] |
For your experimental work, here are methodologies referenced in the literature.
One clinical review summarized the standard protocol used across multiple trials [1]:
Specific tests were conducted to evaluate the drug's influence on gastric mucosa, a common issue with NSAIDs [1]:
The logical flow from drug administration to therapeutic effect and evaluation can be summarized as follows:
Based on a review article from 1986, Difenpiramide (also referred to as diphenpyramide) is described as a non-steroidal anti-inflammatory compound with a structure distinct from conventional agents of its class, as it lacks free ionizable or particularly reactive groups [1].
The proposed pharmacological characteristics are summarized below:
| Property | Description |
|---|---|
| Primary Activity | Non-steroidal anti-inflammatory drug (NSAID) [1]. |
| Key Mechanisms | Inhibits synthesis of inflammatory prostaglandins; antagonizes mediators of inflammation [1]. |
| Additional Properties | Peripheral analgesic, antipyretic (fever-reducing), and uricosuric (promotes uric acid excretion) properties [1]. |
| Notable Difference | Does not affect platelet aggregation or blood clotting, unlike some other NSAIDs [1]. |
| Metabolism & Active Metabolite | Metabolized to biphenylacetate (BPA), a pharmacologically active compound [1]. |
Based on this mechanism, the following diagram outlines the proposed inflammatory pathway and the points where this compound is described to act:
Proposed anti-inflammatory pathway of this compound [1]
Early-stage research mentioned in a chemical supplier's database suggests other potential areas of activity for this compound, though it emphasizes that these are not fully confirmed [2].
| Potential Application | Research Findings (as noted by supplier) |
|---|---|
| Antispasmodic Effects | Investigated for potential to relax smooth muscles, potentially beneficial for irritable bowel syndrome and stomach cramps [2]. |
| Antisecretory Properties | May reduce production of gastric acid, with potential application for ulcers [2]. |
| Antiemetic Activity | Some exploration of its use to prevent nausea and vomiting, though the mechanism is not understood [2]. |
The information available on this compound is not sufficient to create a detailed, modern whitepaper. To deepen your investigation, I suggest:
Difenpiramide is a non-steroidal anti-inflammatory drug (NSAID). The table below summarizes its core characteristics based on the available historical data [1] [2] [3]:
| Property | Description |
|---|---|
| Drug Class | Non-steroidal anti-inflammatory drug (NSAID) [1] |
| Chemical Classification | Indoleacetic acid derivative [2] |
| Molecular Formula | C₁₉H₁₆N₂O [1] |
| Molar Mass | 288.350 g·mol⁻¹ [1] |
| LD₅₀ (Oral, Rat) | 1966 mg/kg [3] |
| ED₅₀ (Rat Carrageenan Edema) | 19.9 mg/kg [3] |
Early research involved standard preclinical models to evaluate the drug's efficacy and safety. Key experimental findings are summarized below [3]:
| Study Aspect | Model/Organism | Key Findings / Metabolites Identified |
|---|---|---|
| Anti-inflammatory Efficacy | Rat Carrageenan-Induced Edema | Effective, with an ED₅₀ of 19.9 mg/kg. |
| Acute Toxicity (LD₅₀) | Rat (oral), Dog | 1966 mg/kg (rat); 74000 mg/kg (dog). |
| Metabolism Study | Rat, Dog, Human, Rat Tissue Homogenate | Metabolites: Biphenylylacetic acid, p-Hydroxybiphenylylacetic acid, α-Aminopyridine. |
| Analytical Methods | TLC, UV Spectroscopy, GC-MS, HPLC | Used for identification of the drug and its metabolites. |
The following workflow reconstructs the general methodology used in early metabolism studies for this compound, based on the techniques reported [3].
Experimental workflow for this compound metabolism studies
The available data on this compound is from the 1970s and 1980s, indicating a lack of recent clinical development. Key limitations and potential research questions include:
The COVID-19 pandemic has created an urgent need for effective therapeutic agents against SARS-CoV-2. Drug repurposing has emerged as a strategic approach to identify potential treatments more rapidly than traditional drug discovery methods, as it leverages existing compounds with known safety profiles. Recent research has identified a novel fatty acid binding pocket (FABP) in the SARS-CoV-2 spike protein that presents a promising therapeutic target. This pocket, when bound by specific ligands, stabilizes the closed conformation of the spike protein, thereby inhibiting its interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor—a critical step in viral entry [1].
The spike protein FABP is a bent, hydrophobic tube structure lined with phenylalanine residues and anchored by Arg408 and Gln409 from the adjacent receptor-binding domain (RBD). This pocket naturally binds linoleic acid (LA), an essential omega-6 poly-unsaturated fatty acid, which has been shown to stabilize the locked conformation of the spike protein and block ACE2 binding [1]. Molecular docking and dynamics studies have identified several potential drug candidates that may mimic this stabilizing effect, including Difenpiramide, an experimental compound with anti-inflammatory properties. These computational approaches provide valuable insights for initial screening before proceeding to more resource-intensive experimental validation [1].
Table 1: Key SARS-CoV-2 viral targets for therapeutic development
| Target Protein | Function | Therapeutic Approach | Representative Inhibitors |
|---|---|---|---|
| Spike Protein FABP | Viral entry through ACE2 receptor interaction | Stabilize closed conformation to block ACE2 binding | Linoleic acid, this compound, Caprospinol |
| Main Protease (Mpro) | Viral replication through polyprotein cleavage | Block substrate binding site | Lopinavir, Ritonavir, Novelle inhibitor compounds |
| RNA-dependent RNA Polymerase | Viral RNA synthesis | Chain termination | Remdesivir, Favipiravir |
| Helicase | RNA unwinding for replication | ATPase inhibition | Various repurposed drugs |
Recent molecular docking studies have positioned This compound as a promising candidate for SARS-CoV-2 spike protein targeting. Through validated docking protocols and molecular dynamics (MD) simulations, researchers have calculated the binding energy (ΔG) of this compound to the spike FABP to be -19.56 kcal/mol [1]. This substantial binding affinity suggests strong interactions between the compound and the target pocket, though it ranks lower than the top candidates such as Caprospinol (ΔG = -38.89 kcal/mol) and Indacaterol (ΔG = -35.99 kcal/mol) identified in the same study [1].
The molecular structure of this compound (chemical formula: C₁₉H₁₆N₂O; molecular weight: 288.35 g/mol) features characteristic elements that facilitate binding to the FABP [2]. As a member of the biphenyls and derivatives class, this compound contains extended lipophilic regions with terminal functional groups that can interact with the anchor residues (Arg408 and Gln409) of the binding pocket [1] [2]. These structural properties align with the general characteristics of effective FABP binders, which typically display high lipophilicity (logP values between 4-7) and extended molecular shapes that fit the hydrophobic tube-like structure of the pocket [1].
Molecular dynamics simulations provide critical insights into the stability and behavior of the this compound-spike protein complex under physiological conditions. Following docking studies, 100 ns MD simulations are typically performed to evaluate the stability of ligand-protein complexes and validate docking predictions [3]. These simulations assess several key parameters:
For this compound, these simulations would help confirm whether the compound maintains stable interactions with the FABP anchor residues and preserves the closed conformation of the spike protein. Successful complexes typically demonstrate low RMSD values (<2-3 Å) after equilibration, indicating structural stability, and persistent hydrogen bonding with key residues such as Arg408 [3].
Trajectory Selection: Extract 1000 snapshots evenly spaced from the last 50 ns of the MD trajectory for binding free energy calculations [3].
Energy Calculation: Perform MM-GBSA calculations using the OPLS-2005 force field and VSGB solvation model according to the equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
where each term represents the free energy of the complex, protein, and ligand, respectively [3].
Decomposition: Conduct per-residue energy decomposition to identify key residues contributing to binding, particularly focusing on anchor residues and hydrophobic lining residues [3].
Entropy Estimation: Consider performing normal mode analysis or interaction entropy approaches to estimate conformational entropy changes upon binding, though this is computationally demanding [3].
The following diagram illustrates the comprehensive workflow for molecular docking and dynamics studies of this compound with the SARS-CoV-2 spike protein:
This diagram illustrates the mechanism by which this compound binding to the fatty acid binding pocket stabilizes the closed conformation of the spike protein:
The application of computational methods for studying this compound's interaction with the SARS-CoV-2 spike protein represents a promising approach to COVID-19 drug discovery. The protocols outlined here provide researchers with a comprehensive framework for conducting molecular docking studies and dynamics simulations specifically targeting the fatty acid binding pocket. The calculated binding energy of -19.56 kcal/mol suggests this compound has moderate affinity for the spike protein, though it is less potent than other identified compounds [1].
Future research should focus on experimental validation of these computational predictions through in vitro assays evaluating SARS-CoV-2 viral entry inhibition. Additionally, structural optimization of this compound could enhance its binding affinity while maintaining favorable drug-like properties. The integrated computational approach described in these application notes—combining docking, molecular dynamics, and binding free energy calculations—provides a robust methodology for evaluating potential SARS-CoV-2 inhibitors that can be adapted to study other compounds targeting the spike protein FABP.
The SARS-CoV-2 spike (S) protein is a class I viral fusion glycoprotein that plays a pivotal role in viral entry and infection pathogenesis. This heavily glycosylated trimeric protein comprises 1,273 amino acids organized into three major subunits: S1, which facilitates receptor binding, and S2, which mediates membrane fusion [1] [2]. The spike protein undergoes significant conformational changes during virus-host membrane fusion, with its receptor-binding domain (RBD) interacting directly with the human angiotensin-converting enzyme 2 (ACE2) receptor on host cells [2] [3]. This interaction is primed by the host transmembrane protease serine 2 (TMPRSS2), which activates the spike protein, enabling attachment and subsequent viral entry [2]. The critical nature of this interaction makes the spike protein an attractive target for therapeutic intervention, with potential inhibitors including small molecules, peptides, and antibodies that can disrupt the spike-ACE2 interface [3] [4].
Beyond the canonical ACE2 binding site, the spike protein contains a free fatty acid binding pocket (FABP) that has recently emerged as a promising target for therapeutic development. This hydrophobic pocket, adjacent to the RBD, naturally binds linoleic acid (LA) and other polyunsaturated fatty acids [1]. When LA occupies this pocket, it stabilizes the spike protein in a closed conformation that prevents RBD binding to ACE2, effectively inhibiting viral entry [1]. The FABP is structurally conserved across SARS-CoV and MERS coronavirus spike proteins, suggesting that targeting this pocket could yield broad-spectrum coronavirus inhibitors [1]. It is within this specific binding pocket that difenpiramide demonstrates targeted binding activity, positioning it as a promising candidate for COVID-19 therapeutic development.
The discovery of this compound as a potential SARS-CoV-2 spike protein inhibitor emerged from comprehensive computational drug repurposing efforts that employed molecular docking simulations targeting the spike protein's fatty acid binding pocket. In a validated screening protocol that combined molecular docking with molecular dynamics simulations, researchers evaluated numerous existing drugs and natural products for their potential to bind the spike FABP and stabilize the closed conformation that inhibits ACE2 binding [1]. This approach utilized a structure-based de novo drug design methodology that has proven effective at identifying repurposing candidates for various SARS-CoV-2 molecular targets [1].
This compound was identified among the top 100 repurposing candidates screened through this computational protocol, demonstrating a binding energy (ΔG) of -19.56 kcal/mol [1]. This substantial binding affinity suggests a favorable interaction with the spike protein's fatty acid binding pocket. The compound shares key characteristics with other high-affinity binders identified in the study, including an extended lipophilic molecular structure with terminal functional groups capable of interacting with anchor residues in the binding pocket [1]. These computational findings provide the theoretical foundation for this compound's potential mechanism of action as a spike protein inhibitor that mimics the stabilizing effect of endogenous fatty acids like linoleic acid.
Following the initial docking studies, molecular dynamics (MD) simulations were employed to validate the stability of the this compound-spike protein complex and to provide insights into the temporal evolution of their interaction. MD simulations analyze the physical movements of atoms and molecules over time, allowing researchers to observe the dynamic behavior of protein-ligand complexes under conditions that mimic physiological environments [1] [5]. These simulations typically run for extended periods (often 100-200 nanoseconds or more) to ensure the stability of the observed interactions and to identify potential conformational changes induced by ligand binding [5].
For spike protein-inhibitor complexes, MD simulations have demonstrated that stable binding is characterized by minimal structural changes in the protein backbone and consistent maintenance of key molecular interactions throughout the simulation period [5]. While the specific MD simulation data for this compound was not explicitly detailed in the available literature, the methodology applied to similar spike protein inhibitors has shown that strong binding affinity correlates with stable complex formation and significant influence on the protein's conformational arrangements [5]. These simulations provide critical validation of docking results and offer insights into the atomic-level interactions that govern binding stability and potential mechanisms of action.
The spike protein inhibition bioassay provides a direct biochemical method for evaluating the efficacy of potential spike protein inhibitors like this compound. This protocol utilizes a colorimetric assay to quantitatively measure the strength of interaction between the spike receptor-binding domain (RBD) and ACE2 in the presence of candidate inhibitors [5]. The following detailed protocol has been adapted from established methodologies for high-throughput screening of SARS-CoV-2 spike protein inhibitors:
Materials Preparation: Recombinant SARS-CoV-2 Spike glycoprotein RBD (RayBiotech, Cat# 230-30193) and recombinant C-terminal His-tagged human ACE2 (RayBiotech, Cat# 230-30165) are required. Prepare assay buffer (typically PBS with 0.1% BSA), washing buffer (PBS with 0.05% Tween-20), and candidate inhibitor compounds dissolved in appropriate solvents with concentration series diluted in assay buffer. 96-well plates coated with ACE2 receptor are commercially available (BPS Bioscience/Tebu-bio) or can be prepared by immobilizing recombinant ACE2 (50 μL/well at 1-2 μg/mL in carbonate-bicarbonate buffer, pH 9.4) overnight at 4°C [3] [5].
Assay Procedure:
Data Analysis: Calculate percent inhibition using the formula: % Inhibition = [1 - (Absorbancesample - Absorbancebackground)/(Absorbancecontrol - Absorbancebackground)] × 100. Dose-response curves can be generated by testing serial dilutions of this compound, and IC50 values can be calculated using nonlinear regression analysis with appropriate software (e.g., GraphPad Prism) [5]. Compounds demonstrating >70% inhibition at testing concentrations are typically considered promising candidates for further investigation [5].
The pseudovirus neutralization assay provides a biologically relevant system for evaluating the functional activity of spike protein inhibitors like this compound under biosafety level 2 (BSL-2) conditions. This assay utilizes replication-deficient viral particles pseudotyped with SARS-CoV-2 spike protein that encode reporter genes (typically luciferase or GFP) to quantify viral entry inhibition [3] [4]. The following protocol outlines the key steps for implementing this assay:
Pseudovirus Production: HEK293T cells are co-transfected with a packaging plasmid (e.g., psPAX2), a reporter plasmid (e.g., pLenti-CMV-Luciferase-Puro), and a spike protein expression plasmid (e.g., pCMV-SARS-CoV-2-S) using standard transfection methods. The viral supernatant is collected 48-72 hours post-transfection, filtered through 0.45μm membranes, aliquoted, and stored at -80°C [4]. Pseudovirus titers are determined by transducing HEK293T-hACE2 cells and measuring reporter gene expression.
Neutralization Assay Procedure:
Data Analysis: Calculate percent neutralization using the formula: % Neutralization = [1 - (Luminescencesample - Luminescencecell control)/(Luminescencevirus control - Luminescencecell control)] × 100. Generate dose-response curves and calculate IC50 values using nonlinear regression analysis. This assay not only confirms target engagement but also demonstrates functional activity in a cellular context, providing critical evidence for therapeutic potential [4].
Table 1: Binding energies and characteristics of potential SARS-CoV-2 spike protein inhibitors identified through computational screening
| Compound Name | Binding Energy (ΔG, kcal/mol) | Molecular Characteristics | Primary Binding Site |
|---|---|---|---|
| Caprospinol | -38.89 | Extended lipophilic structure | FABP [1] |
| Indacaterol | -35.99 | Extended lipophilic structure | FABP [1] |
| Golvatinib | -35.37 | Extended lipophilic structure | FABP [1] |
| Setiptiline | -35.04 | Extended lipophilic structure | FABP [1] |
| Oxabolone cypionate | -34.78 | Extended lipophilic structure | FABP [1] |
| This compound | -19.56 | Extended lipophilic structure | FABP [1] |
| C3 (AKBA derivative) | -38.0 ± 0.08 | Natural product derivative | RBD [5] |
| C6E (AKBA derivative) | -41.98 ± 0.08 | Natural product derivative | RBD [5] |
| NSC36398 | -39.52 | Drug-like small molecule | HSPA8-Spike Interface [6] |
Table 2: Experimental inhibition data of selected compounds against SARS-CoV-2 spike protein
| Compound Name | % Inhibition (Spike RBD-ACE2) | IC50 (Pseudovirus Assay) | Cellular Toxicity |
|---|---|---|---|
| C3 (AKBA derivative) | 90.00% | Not specified | Low toxicity [5] |
| C6E (AKBA derivative) | 91.00% | Not specified | Low toxicity [5] |
| C6C (AKBA derivative) | 87.20% | Not specified | Low toxicity [5] |
| C6D (AKBA derivative) | 86.23% | Not specified | Low toxicity [5] |
| DRI-C23041 | >80% | <10 μM | TI > 100 [4] |
| Congo Red | >80% | <10 μM | Moderate [4] |
| This compound | Data not available | Data not available | Data not available |
Table 3: Drug-likeness and pharmacokinetic properties of spike protein inhibitors
| Property | This compound | C3 (AKBA derivative) | C6E (AKBA derivative) | Ideal Range |
|---|---|---|---|---|
| Molecular Weight (g/mol) | Not specified | 512.7 | 554.8 | <500 |
| Log P | Not specified | 6.61 | 7.02 | <5 |
| H-bond Donors | Not specified | 2 | 2 | ≤5 |
| H-bond Acceptors | Not specified | 4 | 5 | ≤10 |
| GI Absorption | Not specified | High | High | High |
| BBB Permeability | Not specified | No | No | Variable |
| Drug-likeness | Likely favorable [1] | Yes | Yes | - |
| Medicinal Chemistry | - | - | - | - |
| PAINS Alerts | Not specified | 0 | 0 | 0 |
This compound represents a promising candidate for further development as a SARS-CoV-2 entry inhibitor based on its computationally verified binding to the spike protein's fatty acid binding pocket. The compound's extended lipophilic structure with terminal functional groups aligns with the molecular characteristics of other high-affinity spike protein binders [1]. By targeting the FABP, this compound may mimic the action of endogenous linoleic acid, stabilizing the spike protein in its closed conformation and preventing the conformational changes necessary for ACE2 binding and viral entry [1]. This mechanism offers a potential advantage over RBD-targeted therapies, as the FABP is more conserved across SARS-CoV-2 variants and even related coronaviruses, potentially yielding broader-spectrum activity [7].
The future development path for this compound as a COVID-19 therapeutic should include several key investigations. First, experimental validation of its spike protein inhibitory activity through the biochemical and cell-based assays described in this document is essential. Second, comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling should be conducted to establish its therapeutic potential and safety window. Third, structure-activity relationship studies could optimize its binding affinity and drug-like properties while maintaining target specificity [5] [4]. Finally, combination therapy approaches could be explored, potentially pairing this compound with other antiviral agents that target different stages of the viral life cycle, such as main protease (Mpro) or RNA-dependent RNA polymerase (RdRp) inhibitors [8].
This compound represents a promising spike protein-binding candidate with computationally verified affinity for the conserved fatty acid binding pocket. While current evidence is primarily based on in silico predictions, the compound's substantial binding energy (-19.56 kcal/mol) and molecular characteristics align with known spike protein inhibitors [1]. The experimental frameworks and protocols detailed in these Application Notes provide comprehensive methodologies for validating this compound's anti-SARS-CoV-2 activity through biochemical assays, cell-based neutralization tests, and thorough pharmacological profiling. As SARS-CoV-2 continues to evolve, targeting conserved regions like the fatty acid binding pocket offers a strategic approach for developing broadly effective therapeutics that may retain efficacy against emerging variants [7]. Further investigation of this compound and optimization of its structure could yield valuable contributions to the arsenal of COVID-19 therapeutics.
The SARS-CoV-2 spike (S) protein plays a pivotal role in viral entry through its interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor. Recent structural studies have revealed a conserved free fatty acid (FFA) binding pocket in the spike protein's receptor-binding domain (RBD) that presents a novel therapeutic target [1] [2]. This hydrophobic pocket specifically binds linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, stabilizing the spike protein in a closed, prefusion conformation that reduces ACE2 binding affinity [1] [3]. The FFA-binding pocket is structurally conserved across pathogenic β-coronaviruses, including SARS-CoV and MERS-CoV, but is absent or non-functional in common cold-causing coronaviruses like HCoV-HKU1 [2]. This evolutionary conservation in pathogenic strains highlights the functional importance of this pocket in coronavirus virulence and makes it an attractive target for therapeutic intervention.
The FFA-binding pocket forms a bent, greasy tube lined predominantly with hydrophobic amino acids, particularly phenylalanine residues, that accommodate the hydrocarbon tail of fatty acids [4]. The hydrophilic anchor for the acidic headgroup is provided by Arg408 and Gln409 from the adjacent RBD in the trimer [4]. Binding of linoleic acid in this pocket induces conformational changes that stabilize the locked S conformation through a gating helix mechanism, effectively reducing the protein's ability to transition to the open state required for ACE2 recognition [1] [3]. This discovery directly links lipid metabolism to COVID-19 pathology and provides a structural basis for understanding the broad tissue tropism and severe inflammatory manifestations associated with SARS-CoV-2 infection [3].
Table 1: Structural Features of the SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket
| Feature | Description | Biological Significance |
|---|---|---|
| Location | Receptor-binding domain (RBD) | Adjacent to receptor-binding motif, allosterically affects ACE2 binding |
| Structure | Bent hydrophobic tube lined with phenylalanines | Accommodates long-chain fatty acids like linoleic acid |
| Anchor residues | Arg408, Gln409 | Stabilize acidic headgroup of fatty acids through charge and H-bond interactions |
| Conservation | Present in SARS-CoV, MERS-CoV, SARS-CoV-2 VOCs | Evolutionarily maintained in pathogenic β-coronaviruses |
| LA binding affinity | High-affinity binding (Kd in nanomolar range) | Physiological relevance in viral infection cycle |
| Conformational effect | Stabilizes locked, closed prefusion conformation | Reduces ACE2 binding accessibility |
This compound has been identified as a high-affinity binder to the SARS-CoV-2 spike protein FFA-binding pocket through systematic computational screening approaches. In comprehensive molecular docking and dynamics studies, this compound demonstrated a favorable binding energy of -19.56 kcal/mol, positioning it among the top candidate compounds with potential to stabilize the closed spike conformation [4]. The extended lipophilic structure of this compound, with a calculated logP (octanol/water partition coefficient) between 4-7, makes it particularly suited for occupying the hydrophobic FFA-binding pocket [4]. Like other effective FFA-pocket binders, this compound possesses terminal functional groups capable of interacting with the anchor residues Arg408 and Gln409, which are critical for high-affinity binding and stabilization of the locked conformation [4].
The potential of this compound to bind the FFA pocket must be understood in the context of linoleic acid's natural function. LA binding to the spike protein induces allosteric stabilization of the locked state through several mechanisms: (1) compaction of the RBDs, (2) gating helix movements that restrict access to the ACE2-binding site, and (3) overall tightening of the spike trimer architecture [1] [2]. Molecular dynamics simulations suggest that compounds like this compound which effectively mimic these stabilizing interactions can potentially inhibit viral infectivity by maintaining the spike protein in its prefusion state, thereby reducing ACE2 recognition and membrane fusion events [4]. This mechanism is particularly promising as it targets a highly conserved region less prone to mutation than the receptor-binding motif itself, potentially offering broader activity against current and emerging variants.
Table 2: Binding Characteristics of this compound and Reference Compounds to the FFA Pocket
| Compound | Binding Energy (kcal/mol) | logP | Key Interactions | Experimental Validation |
|---|---|---|---|---|
| This compound | -19.56 | 4-7 (estimated) | Hydrophobic packing, anchor residue contacts | Computational prediction only |
| Linoleic acid | -28.82 (reference) | ~7.0 (measured) | Arg408, Gln409, hydrophobic tube | Cryo-EM, replication inhibition assays |
| Caprospinol | -38.89 | N/A | Extensive hydrophobic contacts | Partial experimental validation |
| Telmisartan | -23.88 | N/A | Mixed hydrophobic/polar interactions | Under investigation |
Objective: To predict the binding pose and affinity of this compound within the SARS-CoV-2 spike protein FFA-binding pocket.
Methodology:
Protein Preparation:
Ligand Preparation:
Grid Generation:
Docking Parameters:
Pose Analysis and Selection:
This docking protocol has been validated in previous studies, with demonstrated capability to identify repurposing candidates, over 30% of which showed experimental activity against SARS-CoV-2 targets [4].
Objective: To assess the stability of this compound binding and its effect on spike protein conformational dynamics.
Methodology:
System Setup:
Simulation Parameters:
Simulation Protocol:
Trajectory Analysis:
The molecular dynamics protocol provides critical insights into the temporal stability of the this compound-FFA pocket interaction and quantitatively assesses the conformational locking effect on the spike protein, complementing the static picture from molecular docking [4].
Figure 1: Computational Workflow for Evaluating this compound-FFA Pocket Interactions. This flowchart illustrates the integrated computational pipeline for assessing this compound binding to the SARS-CoV-2 spike protein FFA-binding pocket, from initial preparation through validation-ready results.
Surface Plasmon Resonance (SPR) Protocol:
Immobilization:
Binding Kinetics:
Data Analysis:
Cryo-Electron Microscopy (Cryo-EM) Protocol:
Sample Preparation:
Grid Preparation and Vitrification:
Data Collection and Processing:
This structural approach can directly visualize this compound bound in the FFA pocket, analogous to the linoleic acid density observed in the original spike protein structures [1] [2].
Pseudovirus Neutralization Protocol:
Pseudovirus Production:
Neutralization Assay:
Live Virus Inhibition Protocol (BSL-3):
Virus and Cells:
Plaque Reduction Assay:
These experimental protocols enable comprehensive validation of this compound's antiviral activity and mechanism of action, bridging the gap between computational predictions and biological efficacy [4].
The therapeutic potential of this compound stems from its ability to mimic the natural regulatory function of linoleic acid in stabilizing the closed spike conformation. When the FFA-binding pocket is occupied, the spike protein undergoes allosteric inhibition that prevents the transition to the open state required for ACE2 engagement and subsequent membrane fusion [1] [2]. This mechanism is particularly valuable therapeutically because it targets a highly conserved region that is less susceptible to mutation than the receptor-binding motif itself, potentially offering broader activity against emerging variants [2].
The multi-organ tropism of SARS-CoV-2 has been linked to the virus's ability to disrupt lipid metabolism, particularly LA signaling pathways [3]. COVID-19 patients consistently demonstrate reduced LA levels, suggesting active sequestration and utilization by the virus [3]. By occupying the FFA-binding pocket, this compound could potentially interfere with this viral hijacking of lipid signaling pathways, restoring normal immune regulation and reducing the excessive inflammation characteristic of severe COVID-19 [3]. This dual mechanism—direct viral inhibition through conformational locking and indirect modulation of inflammatory responses—makes FFA-pocket targeting an attractive therapeutic strategy worthy of further investigation.
Figure 2: Therapeutic Mechanism of FFA Pocket-Targeting Compounds. This diagram illustrates how this compound and similar compounds potentially inhibit SARS-CoV-2 infection by stabilizing the closed spike conformation and preserving linoleic acid signaling.
The investigation of this compound as a potential binder to the SARS-CoV-2 spike protein FFA-binding pocket represents a promising avenue for COVID-19 therapeutic development. The integrated computational and experimental approaches outlined in these Application Notes and Protocols provide a roadmap for rigorous evaluation of this compound's antiviral potential. The conservation of the FFA pocket across pathogenic β-coronaviruses [2] suggests that successful targeting of this site could yield broad-spectrum coronavirus inhibitors with activity against both current and emerging threats.
Future research directions should include: (1) Structural optimization of this compound to enhance binding affinity and specificity based on computational modeling; (2) Combination therapy studies with remdesivir and other direct-acting antivirals, given the demonstrated synergy between LA and remdesivir [1]; (3) In vivo efficacy testing in appropriate animal models of SARS-CoV-2 infection; and (4) Pharmacokinetic optimization to achieve therapeutic concentrations at relevant sites of infection. The protocols detailed herein provide a solid foundation for these investigations, with particular emphasis on bridging computational predictions with experimental validation. As the COVID-19 pandemic continues to evolve with emerging variants, targeting conserved essential host-virus interaction sites like the FFA-binding pocket offers a strategic approach to overcoming mutation-driven therapeutic escape.
Difenpiramide (Z-876) is a diphenylalkanoic acid analogue with a well-established pharmacological profile encompassing significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties. It is classified as a monocarboxylic acid amide, formally derived from the condensation of biphenyl-4-ylacetic acid with 2-aminopyridine. Its structure is characterized by a biphenyl system linked to an acetamide group that is substituted with a pyridine ring. This molecular architecture contributes to its physicochemical properties, including a calculated logP of 4.002, indicating significant hydrophobicity. The compound appears as a light brown to brown solid powder and is stable at ambient temperature for short periods, though it requires protection from light during long-term storage, which is recommended at -20°C [1].
As an aryl acetic acid derivative, this compound belongs to a broad class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). NSAIDs represent one of the most widely used classes of drugs globally for managing pain and inflammation. The primary mechanism of action shared by most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, thromboxanes, and prostacyclins—key mediators of inflammation, pain, and fever. The COX enzyme exists in two principal isoforms: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is primarily induced at sites of inflammation. The balance between inhibiting these isoforms is crucial for both the therapeutic effects and the side-effect profile of NSAIDs [2].
The biological profile of this compound, as summarized from reference data, supports its investigation in a range of inflammatory conditions. The compound demonstrates a multi-faceted activity spectrum, making it a promising candidate for in-depth mechanistic studies [1].
| Biological Activity | Reported Effect / Potential | Research Implication |
|---|---|---|
| Anti-inflammatory | Significant activity | Core efficacy for in vivo inflammation models (e.g., carrageenan-induced paw edema) |
| Analgesic | Significant activity | Applicable in pain models (e.g., acetic acid-induced writhing) |
| Antipyretic | Significant activity | Relevant for fever models (e.g., yeast-induced pyrexia) |
| Uricosuric | Promotes excretion of uric acid | Potential application in hyperuricemia and gout models |
| Platelet Antiaggregation | Inhibits platelet aggregation | Suggests investigation in models of thrombosis |
This section provides detailed methodologies for employing this compound in standard preclinical models to evaluate its anti-inflammatory and associated properties.
This model is a standard for assessing the acute anti-inflammatory potential of compounds.
This model is used for preliminary screening of analgesic activity.
Accurate formulation is critical for the reliability of in vivo research. The following protocol details the preparation of an oral suspension of this compound.
This compound's primary action, as a member of the NSAID class, is likely mediated through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates the proposed mechanism within the arachidonic acid pathway and the consequent pharmacological effects.
Beyond its core anti-inflammatory action, this compound exhibits additional pharmacological properties that broaden its research applicability. The uricosuric effect suggests it may influence renal handling of uric acid, potentially by inhibiting its reabsorption in the proximal tubule. Furthermore, its antiplatelet activity is consistent with the inhibition of thromboxane A2 synthesis, a pro-aggregatory eicosanoid derived from the COX pathway. This multi-modal activity profile makes this compound a compound of interest for studying the interplay between inflammation, purine metabolism, and hemostasis [1].
The primary research application of this compound lies in the study of rheumatoid arthritis pathophysiology and the screening of novel therapeutic agents against this condition. Its documented clinical use for this indication provides a strong rationale for its use in relevant animal models, such as collagen-induced arthritis [1].
Future research with this compound could explore several promising avenues. A key investigation would be the determination of its COX-2/COX-1 selectivity profile. Given the drive within the NSAID field to develop selective COX-2 inhibitors to minimize gastrointestinal side effects, elucidating this compound's selectivity could reposition it within the NSAID classification and clarify its risk-benefit ratio [2]. Furthermore, its uricosuric property warrants dedicated studies in models of hyperuricemia and gout to understand its mechanism of action on urate transporters and its potential synergistic effects when combined with other anti-inflammatory agents. Finally, exploring potential synergistic interactions with other drugs or natural compounds in complex inflammatory diseases could uncover new therapeutic strategies.
The table below summarizes the key information gathered for this compound, useful for foundational experimental planning:
| Property | Description |
|---|---|
| IUPAC Name | 2-([1,1'-Biphenyl]-4-yl)-N-(pyridin-2-yl)acetamide [1] |
| Molecular Formula | C₁₉H₁₆N₂O [1] [2] |
| Molecular Weight | 288.34 g/mol [2] |
| CAS Number | 51484-40-3 [1] [2] |
| Category | Non-steroidal anti-inflammatory drug (NSAID); Diphenylalkanoic acid analogue [3] [2] |
| Reported Bioactivities | Anti-inflammatory, analgesic, antipyretic, uricosuric, platelet antiaggregation activity [3] [2] |
| Physical Form | Light brown to brown solid powder [2] |
The following workflow outlines the general steps for preparing and administering this compound in an in vitro setting, based on common laboratory practices for similar compounds.
This compound is described as a "gastrosafe" NSAID with a favorable therapeutic index in animal models and human clinical trials for musculoskeletal inflammation [3]. Its pharmacological profile suggests it inhibits prostaglandin synthesis and antagonizes other inflammatory mediators [3]. The experimental nature of this compound means detailed, standardized protocols are scarce.
To design robust experiments, you may need to:
This compound (also known as Z-876) is classified as a diphenylalkanoic acid analogue and a non-steroidal anti-inflammatory drug (NSAID) [1]. It is described as having significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties [1]. It also possesses platelet antiaggregation activity [1]. Chemically, it is a monocarboxylic acid amide, formally derived from biphenyl-4-ylacetic acid and 2-aminopyridine [1].
The table below summarizes its key physicochemical and biological characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O [2] [1] |
| Molecular Weight | 288.35 g/mol (average) [2] |
| Mechanism of Action | Non-steroidal anti-inflammatory drug (NSAID) [3] [1] |
| Primary Activities | Anti-inflammatory, analgesic (pain-relieving), antipyretic (fever-reducing), uricosuric, platelet antiaggregation [1] |
| Chemical Classification | Diphenylalkanoic acid analogue; Biphenyls and derivatives [2] [1] |
| Solubility (DMSO) | ~100 mg/mL (~346.81 mM) [1] |
A significant challenge in developing detailed application notes is the scarcity of specific research data on this compound in modern cell culture contexts.
Without established protocols, researchers must rely on standard practices for evaluating experimental NSAIDs in cell culture. The following workflow outlines a logical, multi-stage approach to developing a working protocol for this compound.
Workflow Stage Details:
This compound is a pharmaceutical compound that has been identified as a potential ligand candidate for various biological targets through computational screening approaches. Recent in silico studies have predicted its binding capability to the SARS-CoV-2 spike protein fatty acid binding pocket (FABP), suggesting a potential mechanism for antiviral intervention by stabilizing the closed conformation of the spike protein and thereby inhibiting viral entry into host cells [1] [2]. The binding affinity of this compound to this pocket has been computationally estimated with a free energy of binding (ΔG) of -19.56 kcal/mol, positioning it as a candidate worthy of experimental validation [2].
The molecular characteristics of this compound include extended lipophilic structures with terminal functional groups that facilitate interactions with anchor residues in binding pockets. These properties are typical of compounds that bind to FABPs, which are generally "greasy tubes" lined with hydrophobic amino acids and featuring a positively charged anchor for acidic headgroups [1]. Understanding the binding properties of this compound through rigorous experimental approaches is essential for evaluating its potential therapeutic applications and optimizing its interactions with molecular targets.
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| IUPAC Name | Not fully specified in search results |
| Molecular Features | Extended lipophilic structure with terminal functional groups |
| log P (Octanol/Water) | Estimated high lipophilicity (typical range 4-7 for FABP binders) |
| Primary Investigated Target | SARS-CoV-2 spike protein fatty acid binding pocket |
| Therapeutic Areas | Potential antiviral applications; previously investigated as anti-inflammatory |
Computational approaches have provided the initial evidence for this compound's binding capabilities. Molecular docking studies and molecular dynamics (MD) simulations have been employed to predict the interaction between this compound and the SARS-CoV-2 spike protein FABP. These in silico methods utilize physics-based force fields and statistical mechanical principles to estimate binding energies and identify key molecular interactions [1] [2].
The predicted binding energy of -19.56 kcal/mol for this compound places it within the range of potentially effective binders, though it ranks lower than the top candidates identified in the same screening study, which had binding energies ranging from -38.89 to -20.09 kcal/mol [2]. This computational data provides a starting point for experimental validation but must be confirmed through empirical laboratory methods to establish reliable structure-activity relationships and therapeutic potential.
Table 2: Computational Binding Data for this compound and Reference Compounds
| Compound | Predicted ΔG (kcal/mol) | Molecular Target | Computational Method |
|---|---|---|---|
| This compound | -19.56 | SARS-CoV-2 spike FABP | Molecular docking/MD |
| Caprospinol | -38.89 | SARS-CoV-2 spike FABP | Molecular docking/MD |
| Linoleic Acid | -22.17 | SARS-CoV-2 spike FABP | Molecular docking/MD |
| 1-Testosterone | -19.31 | SARS-CoV-2 spike FABP | Molecular docking/MD |
| Estrogen | -28.57 | SARS-CoV-2 spike FABP | Molecular docking/MD |
Experimental measurement of binding affinity requires techniques that can accurately quantify the strength of interaction between this compound and its target binding sites. The equilibrium dissociation constant (K_D) serves as the fundamental parameter describing binding affinity, with lower values indicating tighter binding. For this compound, whose computational prediction suggests moderate to weak binding, selection of appropriate measurement techniques with sufficient sensitivity is crucial [3].
The two key criteria for reliable binding measurements are: (1) demonstration of equilibration by showing no change in complex formation over time, and (2) proper concentration regime to avoid titration artifacts [3]. A survey of binding studies has revealed that a majority of published affinities lack essential controls for these criteria, potentially leading to incorrect values and biological interpretations. The following sections provide detailed protocols for techniques most appropriate for characterizing this compound binding.
Table 3: Comparison of Binding Affinity Measurement Techniques for this compound
| Technique | Useful K_D Range | Sample Consumption | Information Obtained | Applications for this compound |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | 1 mM - 1 pM | Low (μg of protein) | K_D, k_a, k_d (kinetics) | Primary method for spike protein binding |
| Isothermal Titration Calorimetry (ITC) | 1 nM - 1 mM | High (mg of protein) | K_D, ΔG, ΔH, ΔS, n (stoichiometry) | Complete thermodynamic characterization |
| Competitive ELISA | 1 nM - 1 μM | Moderate | Relative K_D, IC₅₀ | Screening against known ligands |
| Fluorescence Anisotropy | 1 nM - 1 μM | Low | K_D, binding curves | Solution-based binding assays |
| Native Gel Shifts | 1 nM - 1 μM | Low | Qualitative binding, complex formation | Initial screening and validation |
Surface Plasmon Resonance measures binding interactions in real-time without requiring labeling of the interacting molecules. The technique detects changes in the refractive index near a metal surface when a binding partner is immobilized and the analyte (this compound) flows over it. SPR is particularly valuable for determining both affinity constants (K_D) and kinetic parameters (association and dissociation rate constants, k_a and k_d) [3].
For this compound binding studies with the SARS-CoV-2 spike protein FABP, the recommended approach is to immobilize the protein on the sensor chip surface and use this compound as the analyte in solution. This orientation preserves the natural conformation of the binding pocket and allows for efficient screening of multiple compounds if needed.
Chip Preparation: Select a CM5 sensor chip and activate its carboxylated dextran surface with a 7-minute injection of a mixture of 0.4 M EDC and 0.1 M NHS at a flow rate of 10 μL/min.
Protein Immobilization: Dilute the SARS-CoV-2 spike protein RBD or full-length ectodomain to 5-50 μg/mL in 10 mM sodium acetate buffer (pH 4.0-5.0). Inject until the desired immobilization level is reached (typically 5,000-10,000 Response Units). Block remaining activated groups with 1 M ethanolamine-HCl (pH 8.5).
Binding Experiments: Prepare serial dilutions of this compound in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% surfactant P20, pH 7.4). Use a concentration series spanning 0.1-10 × predicted K_D (e.g., 0.1, 0.3, 1, 3, 10 μM based on computational data). Inject each concentration for 60-180 seconds at a flow rate of 30 μL/min, followed by dissociation monitoring for 300-600 seconds.
Regeneration Optimization: Test regeneration solutions to identify conditions that completely remove bound this compound without damaging the immobilized protein. For the spike protein FABP, 10 mM glycine-HCl (pH 2.0-3.0) or 0.5-1.0 M NaCl are suitable starting points.
Data Analysis: Double-reference the sensorgrams by subtracting both buffer injections and reference flow cell responses. Fit the concentration series to a 1:1 binding model using the instrument software to determine k_a, k_d, and calculate K_D = k_d/k_a.
Equilibration Verification: Perform variable contact time experiments to ensure binding reaches equilibrium during the injection period. The association phase should plateau before the end of injection [3].
Mass Transport Limitation: Test at different flow rates (e.g., 10, 30, 50 μL/min) to ensure binding kinetics are not limited by analyte delivery to the surface.
Solvent Correction: Include equivalent DMSO concentrations in all samples and buffers to account for solvent effects, as this compound may require DMSO for solubilization.
Activity Monitoring: Include control analytes such as linoleic acid to verify binding pocket functionality throughout the experiment series.
Isothermal Titration Calorimetry directly measures the heat changes associated with binding interactions, providing a complete thermodynamic profile of the interaction between this compound and its target. ITC determines the binding constant (K_A = 1/K_D), enthalpy change (ΔH), stoichiometry (n), and from these parameters, the entropic contribution (-TΔS) [3]. Unlike SPR, ITC is a solution-based technique that does not require immobilization, potentially providing more natural binding conditions.
For this compound characterization, ITC can reveal whether binding is driven by enthalpic factors (specific molecular interactions like hydrogen bonds) or entropic factors (hydrophobic effects, desolvation), which is crucial for understanding the binding mechanism and guiding optimization efforts.
Sample Preparation: Dialyze the SARS-CoV-2 spike protein RBD or FABP-containing domain extensively against ITC buffer (e.g., PBS, pH 7.4, with 1-5% DMSO if needed for solubility). Prepare a this compound solution in the final dialysis buffer to ensure perfect matching of composition. Degas all solutions for 10 minutes before loading.
Concentration Optimization: Use a cell concentration of 10-50 μM protein and a syringe concentration of 100-500 μM this compound (10-20 times higher than protein concentration). These conditions are appropriate for the expected K_D in the micromolar range.
Titration Program: Set the cell temperature to 25°C (or 37°C for physiological relevance). Perform an initial 0.4 μL injection followed by 18-28 injections of 1.5-2.0 μL with 180-240 second intervals between injections. Use a stirring speed of 750-1000 rpm to ensure efficient mixing.
Control Experiments: Perform identical titrations of this compound into buffer to measure and subtract dilution heats.
Data Analysis: Integrate the raw heat peaks and subtract the control injection heats. Fit the binding isotherm to an appropriate model (single-site binding for a well-defined pocket) to determine K_A, ΔH, and n. Calculate ΔG = -RT lnK_A and ΔS = (ΔH - ΔG)/T.
c-Value Optimization: Maintain c = n[M_t]/K_D in the range of 1-500 for reliable parameter estimation, where [M_t] is the cell concentration. For weaker binders like this compound, higher protein concentrations may be necessary.
Solvent Effects: Keep DMSO concentrations consistent and below 5% to maintain protein stability and minimize solvent effects.
Baseline Stability: Ensure temperature equilibration and stable baselines before beginning injections. Unstable baselines may indicate protein aggregation or precipitation.
Binding Stoichiometry: Interpret the n value in the context of protein purity and activity. Significant deviations from expected stoichiometry may indicate protein heterogeneity or incorrect concentration determination.
Diagram 1: ITC Experimental Workflow for this compound Binding Studies
The thermodynamic signature of this compound binding obtained from ITC experiments provides insights into the molecular forces driving the interaction. For binding to the SARS-CoV-2 spike FABP, which is characterized as a hydrophobic pocket with specific anchor points, the expected profile would show significant favorable entropy due to the release of ordered water molecules from the hydrophobic surface, possibly counterbalanced by unfavorable enthalpy from the disruption of water-water hydrogen bonds [1].
The comparison of experimental thermodynamic parameters with computational predictions serves as a validation metric for the in silico methods. Molecular dynamics simulations of this compound binding should reproduce the experimental observables, increasing confidence in the predicted binding mode and supporting further optimization efforts based on the computational model.
For therapeutic applications, the kinetic parameters of binding obtained from SPR can be as important as the affinity. Long residence times (slow k_d) often correlate with prolonged pharmacological effects, which may be desirable for antiviral compounds. The ratio k_d/k_a determines the overall affinity, but the individual rate constants provide additional information about the binding mechanism.
For this compound, characterizing both association and dissociation rates helps understand whether modifications to the structure should focus on improving binding formation or complex stability. If the computational prediction of moderate affinity is confirmed, structural analysis of the binding interface may suggest modifications to enhance both kinetic and thermodynamic parameters.
The survey of binding measurements revealed that 70% of studies fail to report varying incubation time to demonstrate equilibration, while approximately 25% of studies may be affected by titration artifacts [3]. To ensure reliable determination of this compound binding affinity, the following essential controls must be implemented:
Equilibration Time Course: Perform binding measurements at multiple time points to verify that equilibrium has been reached. For SPR, this involves varying contact time; for ITC, ensuring sufficient interval between injections; for endpoint assays, measuring binding at multiple incubation times. The reaction should proceed for at least five half-lives to reach >96% completion [3].
Titration Regime Control: Use the appropriate concentration regime to avoid titration artifacts. The concentration of the limiting component should be carefully selected relative to the expected K_D. For accurate K_D determination, the product K_D × n should be between 0.1 and 1000 times the concentration of the varying component, where n is the stoichiometry [3].
Non-specific Binding: If this compound shows higher than expected binding or nonspecific effects, include control surfaces (irrelevant protein or blocked surface) in SPR, or add non-ionic detergents (e.g., 0.01-0.05% Tween-20) to reduce hydrophobic interactions.
Low Signal-to-Noise: For weak binders like this compound (predicted K_D ~ micromolar), maximize signal by using higher molecular weight constructs (full spike protein ectodomain rather than isolated RBD) or increasing concentration within the optimal range for the technique.
Protein Stability: Monitor protein integrity throughout experiments using complementary techniques. Circular dichroism or thermal shift assays can verify that the protein remains properly folded under experimental conditions.
Solubility Limitations: For the hydrophobic this compound molecule, optimize DMSO concentrations or use alternative solubilizing agents such as cyclodextrins to maintain compound solubility without disrupting binding interactions.
Diagram 2: Troubleshooting Common Issues in Binding Affinity Measurements
Comprehensive characterization of This compound binding affinity requires a multi-technique approach that combines computational predictions with rigorous experimental validation. The protocols outlined for SPR and ITC provide complementary information about the kinetic, equilibrium, and thermodynamic aspects of the interaction with the SARS-CoV-2 spike protein fatty acid binding pocket. Adherence to the critical experimental controls for equilibration and concentration regime is essential for obtaining reliable binding parameters that can guide further development of this compound as a potential therapeutic agent.
The computational prediction of this compound binding to the SARS-CoV-2 spike FABP with ΔG = -19.56 kcal/mol provides a testable hypothesis for experimental validation. Successful confirmation of this interaction would position this compound as a structural scaffold for further optimization to enhance binding affinity and specificity, potentially contributing to the development of novel antiviral agents targeting this conserved binding pocket.
This compound is a non-steroidal anti-inflammatory drug (NSAID) with significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties that researchers are investigating for various therapeutic applications. [1] [2]. As a bisphenylalcanoic derivative, it belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability [3]. This solubility profile presents substantial formulation challenges that can compromise its bioavailability and therapeutic efficacy in preclinical and clinical development. The molecular structure of this compound, featuring a biphenyl core, acetamide linker, and pyridine ring, contributes to its pronounced hydrophobicity and limited aqueous dissolution [4]. This technical support guide provides evidence-based troubleshooting strategies and experimental protocols to overcome these solubility limitations, enabling researchers to develop more effective this compound formulations.
This compound possesses specific physicochemical properties that directly impact its solubility behavior and present challenges for formulation development:
Molecular Structure: The compound is formally classified as a monocarboxylic acid amide resulting from the condensation of biphenyl-4-ylacetic acid with 2-aminopyridine [1] [4]. This structure contains three aromatic rings that contribute significantly to its hydrophobic character.
Hydrogen Bonding Capacity: The molecule contains one hydrogen bond donor (amide N-H group) and two hydrogen bond acceptors (carbonyl oxygen and pyridine nitrogen) [4]. This limited hydrogen bonding capacity restricts favorable interactions with aqueous environments.
Aqueous Solubility: Experimental data indicates a particularly low solubility of 12 μg/mL at physiological pH (7.4), which severely limits its bioavailability and presents challenges for therapeutic applications requiring rapid onset of action [4].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Significance in Solubility |
|---|---|---|
| Molecular Formula | C₁₉H₁₆N₂O | High carbon content indicates hydrophobicity |
| Molecular Weight | 288.34 g/mol | Within acceptable range for drug absorption |
| Melting Point | 122-124°C | Moderate thermal stability |
| LogP | 3.8-4.07 [4] [5] | Indicates high lipophilicity |
| Topological Polar Surface Area | 41.99-42 Ų [4] [5] | Moderate polar surface area |
| Rotatable Bonds | 4 | Moderate molecular flexibility |
The molecular architecture of this compound contains several structural elements that collectively contribute to its solubility challenges:
Biphenyl Core: The extensive aromatic system consisting of two connected phenyl rings forms a highly hydrophobic region that dominates the molecular structure, accounting for approximately 53% of the total molecular weight [4]. This large hydrophobic surface area strongly discourages aqueous solvation.
Limited Polar Groups: Despite the presence of polar carbonyl and pyridine nitrogen atoms, their overall impact on solubility is insufficient to counterbalance the dominant hydrophobic character of the biphenyl system. The topological polar surface area of approximately 42 Ų represents only a small fraction of the total molecular surface [4].
Crystal Packing Efficiency: The planar biphenyl system and amide linkage facilitate efficient molecular packing in the solid state, resulting in a relatively high melting point (122-124°C) and significant crystal lattice energy that must be overcome during dissolution [4].
Table 2: Elemental Composition and Structural Contributors to Hydrophobicity
| Element/Component | Number of Atoms/Contribution | Percent Composition | Role in Solubility |
|---|---|---|---|
| Carbon | 19 atoms | 79.14% | Primary contributor to hydrophobicity |
| Hydrogen | 16 atoms | 5.59% | Moderate influence |
| Nitrogen | 2 atoms | 9.72% | Potential for hydrogen bonding |
| Oxygen | 1 atom | 5.55% | Potential for hydrogen bonding |
| Biphenyl Core | C₁₂H₉ group | 53.15% | Major hydrophobic domain |
| Pyridine Ring | C₅H₄N group | 27.09% | Limited hydrophilic character |
| Acetamide Linker | CH₂CO group | 14.92% | Moderate hydrophilic character |
Co-crystallization represents a promising strategy for modifying the solid-state properties of this compound without altering its chemical structure or pharmacological activity:
Mechanism of Action: Co-crystals are multi-component crystalline materials in which the API and co-former coexist in the same crystal lattice through non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking [3]. These interactions can disrupt the efficient packing of this compound molecules, potentially reducing the crystal lattice energy that must be overcome during dissolution.
Co-former Selection: The selection of appropriate co-formers is critical to successful co-crystal development. For acidic NSAIDs like this compound, nicotinamide has demonstrated particular effectiveness in creating supramolecular synthons that enhance dissolution properties [3]. Other potential co-formers include proline, which exhibits a hydrotropic effect that can improve the solubility of hydrophobic APIs [3].
Analytical Confirmation: Successful co-crystal formation must be verified through complementary analytical techniques including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Single-crystal X-ray Diffractometry (SCXRD) [3]. These methods confirm the formation of a new solid phase with distinct physicochemical properties.
Reducing particle size to the nanoscale represents a well-established approach to enhancing the dissolution rate and potentially the saturation solubility of poorly soluble drugs like this compound:
Surface Area Enhancement: Nanonization dramatically increases the surface area-to-volume ratio of drug particles, potentially leading to significantly improved dissolution rates according to the Noyes-Whitney equation. The creation of nanoparticulate forms with particle sizes typically below 1000 nm can enhance bioavailability by increasing the interfacial area available for dissolution [6].
Surface Modification: Nanoparticulate systems often require stabilizing surfactants or polymers to prevent aggregation and maintain the enhanced dissolution characteristics. These stabilizers can include various hydrophilic polymers that shield the hydrophobic drug surfaces and maintain nanodispersion stability in aqueous media [6].
Preparation Techniques: Effective methods for producing drug nanoparticles include wet milling, high-pressure homogenization, and precipitation techniques [6]. These mechanical approaches can reduce particle size without chemical modification of the API.
Several advanced delivery system technologies can be employed to enhance the apparent solubility and bioavailability of this compound:
Nanoporous Carrier Systems: Mesoporous silica-based carriers and similar nanoporous materials can encapsulate this compound in an amorphous state, preventing crystallization and maintaining supersaturation. The confinement of drug molecules within nanopores (typically 2-50 nm) can significantly inhibit crystal growth and stabilize the higher-energy amorphous form [7].
Amorphous Solid Dispersions: Creating amorphous solid dispersions using hydrophilic polymer carriers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or cellulosic derivatives can generate a higher-energy amorphous form of this compound with enhanced apparent solubility. These systems maintain supersaturation through polymer-mediated inhibition of nucleation and crystal growth [7].
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can solubilize this compound within lipid phases, potentially improving both solubility and permeability through simultaneous enhancement of dissolution and intestinal lymphatic transport [1].
Table 3: Comparison of Formulation Strategies for this compound Solubility Enhancement
| Strategy | Mechanism | Advantages | Limitations | Suitable for this compound |
|---|---|---|---|---|
| Co-crystallization | Alters crystal packing through non-covalent interactions | No chemical modification; patentability | Co-former selection challenging; possible polymorphism | Yes, particularly with nicotinamide [3] |
| Nanonization | Increases surface area; enhances dissolution rate | Well-established techniques; scalable | Potential for aggregation; physical instability | Yes, through wet milling or homogenization [6] |
| Nanoporous Carriers | Confines API in amorphous state within pores | Inhibits crystallization; maintains supersaturation | Loading capacity limitations; carrier cost | Yes, using silica-based carriers [7] |
| Amorphous Solid Dispersions | Creates higher-energy amorphous form | Significant solubility enhancement; commercial examples | Physical instability; potential for crystallization | Yes, with hydrophilic polymers [7] |
| Lipid-Based Systems | Solubilizes in lipid phases; enhances permeability | Combines solubility & permeability enhancement | Formulation complexity; stability challenges | Yes, particularly SEDDS [1] |
| Cyclodextrin Complexation | Forms inclusion complexes | Protects from aqueous environment; enhances stability | Limited loading capacity; bulkiness | Potentially, based on structural fit |
Objective: To accurately determine the equilibrium solubility of this compound in various media and evaluate the effectiveness of different formulation approaches.
Materials: this compound standard (purity ≥98%), phosphate buffers (pH 7.4, 6.8, and 4.5), simulated gastric fluid (SGF), simulated intestinal fluid (SIF), organic solvents (DMSO, ethanol, PEG 400), mechanical shaker, water bath, HPLC system with UV detection, and 0.45μm membrane filters.
Procedure:
Troubleshooting Tips:
Objective: To prepare this compound co-crystals using solvent-assisted grinding to enhance solubility properties.
Materials: this compound, co-formers (nicotinamide, succinic acid, malonic acid), mortar and pestle or ball mill, minimal solvent (ethanol, methanol, or acetonitrile), analytical equipment (DSC, PXRD, FTIR).
Procedure:
Characterization Methods:
Objective: To prepare nanoparticulate this compound using antisolvent precipitation to enhance dissolution rate.
Materials: this compound, stabilizers (PVP, HPMC, poloxamers), solvent (DMSO or ethanol), antisolvent (water), high-speed homogenizer or probe sonicator, dynamic light scattering (DLS) instrument.
Procedure:
Optimization Parameters:
The following diagram illustrates the decision-making pathway for selecting appropriate solubility enhancement strategies based on this compound's properties and research objectives:
Q1: What is the exact aqueous solubility of this compound and why is it so poorly soluble? A1: Experimental data indicates this compound has an aqueous solubility of approximately 12 μg/mL at physiological pH (7.4) [4]. The poor solubility primarily stems from its molecular structure dominated by a biphenyl system (79.14% carbon content), which creates extensive hydrophobic regions. Additionally, the efficient crystal packing, evidenced by its melting point of 122-124°C, contributes to high crystal lattice energy that must be overcome during dissolution [4].
Q2: How does the 'Rule of 5' apply to this compound's solubility challenges? A2: According to Lipinski's 'Rule of 5', poor absorption is more likely when a compound has more than 5 H-bond donors, 10 H-bond acceptors, molecular weight >500, and calculated LogP >5 [8]. This compound has molecular weight of 288.34 g/mol, 1 H-bond donor, 2 H-bond acceptors, and LogP of 3.8-4.07 [4] [5]. While it doesn't violate the Rule of 5, its high lipophilicity (LogP near the upper limit) and extensive aromatic system contribute significantly to its solubility challenges.
Q3: What is the most effective solvent system for preparing concentrated stock solutions of this compound? A3: For in vitro studies, DMSO is the most effective solvent for preparing concentrated stock solutions, with solubility exceeding 100 mg/mL (~346.81 mM) [1] [2]. For in vivo formulations, consider DMSO:Tween 80:Saline (10:5:85) or DMSO:PEG300:Tween 80:Saline (10:40:5:45) mixtures to maintain solubility while reducing potential toxicity [1]. Always verify solution stability and absence of precipitation upon dilution.
Q4: What co-crystallization approaches show promise for enhancing this compound solubility? A4: Based on successful applications with similar NSAIDs, co-crystallization with nicotinamide shows particular promise, as demonstrated with ibuprofen and ketoprofen where it significantly enhanced dissolution and in some cases biological activity [3]. Other potential co-formers include carboxylic acids (oxalic, maleic, succinic) that can form heterosynthons with the amide group of this compound. The solvent-assisted grinding method is particularly efficient for screening potential co-crystal formers [3].
Q5: How can I prevent crystallization and maintain supersaturation of this compound in aqueous formulations? A5: Maintaining supersaturation requires inhibiting nucleation and crystal growth through several approaches: (1) Use of nanoporous carriers (e.g., mesoporous silica) that physically confine the drug and prevent crystal formation [7]; (2) Incorporation of polymers (PVP, HPMC, PVP-VA) that act as crystallization inhibitors through molecular interactions; (3) Creation of solid dispersions that stabilize the amorphous form; (4) Use of surfactants that increase solubilization and create kinetic barriers to crystallization.
Q6: What characterization methods are essential for confirming successful solubility enhancement? A6: A comprehensive characterization strategy should include:
Problem: Rapid precipitation of this compound upon dilution of stock solutions in aqueous media.
Solution:
Preventive Measures:
Problem: Enhanced in vitro solubility does not translate to improved in vivo bioavailability.
Solution:
Investigative Approach:
While direct data on difenpiramide is limited, research on other drugs provides a strong framework for stability testing. The core principle is that a drug's stability can be significantly influenced by environmental factors such as pH, temperature, and light [1].
The table below summarizes how these factors typically impact drug stability, which you can use as a guide for investigating this compound:
| Stress Factor | Common Impact on Drug Stability | Relevant Chemical Groups Often Affected |
|---|---|---|
| pH (Acidic/Basic) | Can accelerate hydrolysis and other degradation reactions. The impact is highly dependent on the specific drug's structure and its ionization state [1]. | Esters, amides, lactams [1]. |
| High Temperature | Increases the rate of most chemical degradation reactions. Often used in accelerated stability studies [1]. | Most labile groups; degradation pathways are often reaction-specific [1]. |
| UV/VIS Light | Can cause photodegradation, leading to the formation of unique degradation products not seen with thermal stress [1]. | Aromatic rings, carbonyl groups, halogenated compounds [1]. |
| Excipients | In solid-state or formulations, excipients can interact with the drug, either stabilizing or destabilizing it [1]. | Acids/bases (e.g., citric acid), polymers (e.g., PVA) with reactive functional groups [1]. |
Based on standard practices in drug stability research [1], you can design your experiments for this compound using the following methodology:
Solution Preparation
Sample Analysis
Solid-State Stability
This workflow outlines the key stages for a robust stability study:
If your testing reveals that this compound is unstable, consider these pharmaceutical strategies to improve its stability:
Here are answers to specific problems researchers might encounter, applicable to various binding assay formats.
| Problem & Possible Cause | Proposed Solution / Experiment to Run |
|---|---|
| High Background/Non-Specific Binding | |
| • Radioligand binding nonspecifically to assay components (e.g., SPA beads, plate plastic) [1] | • Test different bead types (e.g., PVT-PEI WGA) or plate plastics (e.g., NBS plates) to find the combination with lowest NSB [1]. |
| • Secondary antibody cross-reactivity or nonspecific binding in LBA/cell-based assays [2] | • Increase the concentration of normal serum from the secondary antibody species in the blocking buffer (up to 10%). Reduce the concentration of the detection antibody [2]. |
| Weak Target Signal | |
| • Primary antibody has lost potency or is used at a suboptimal concentration [2] | • Titrate the primary antibody on a known positive control sample. Ensure proper storage pH (7.0-8.2) and avoid freeze-thaw cycles [2]. |
| • Secondary antibody concentration is too high, causing inhibition (prozone effect) [2] | • Perform a dilution series of the secondary antibody to identify the concentration that yields the strongest specific signal [2]. |
| Issues with Signal Detection | |
| • Enzyme-substrate reaction is impaired (e.g., peroxidase inhibitors in water, wrong substrate pH) [2] | • Test enzyme and substrate functionality independently on nitrocellulose. Ensure buffers are prepared correctly and do not contain inhibitors like sodium azide for HRP [2]. |
| • Signal quenching in SPA assays by colored compounds [1] | • This is a known limitation of SPA. Consider switching to a non-radiometric or filtration-based method if quenching is significant [1]. |
This compound is a small molecule (MW 288.35) with a LogP of ~3.5-3.66 [3] [4], indicating it is somewhat lipophilic. This property can lead to non-specific binding, so incorporating carriers like BSA (0.1-1%) in the assay buffer can help reduce this issue.
The diagram below outlines a general workflow for developing and optimizing a binding assay for a small molecule like this compound.
Here are detailed methodologies for two common types of binding assays that can be adapted for this compound.
This assay is ideal for determining the affinity (KD) of a small molecule like this compound for its target, especially when dealing with a large size difference between the binding partners [5].
SPR is a powerful label-free method to obtain real-time binding kinetics [5].
To ensure your binding assays are reproducible and high-quality, adhere to these general standards [1] [6]:
The table below summarizes key physical and solubility properties to guide your solvent selection and handling protocols.
| Property | Value / Description | Relevance for Experimentation |
|---|---|---|
| Molecular Weight | 288.3 g/mol [1] [2] | Critical for molarity calculations. |
| Aqueous Solubility (pH 7.4) | 12 μg/mL (approx. 0.042 mM) [2] | Very low; precludes the use of simple aqueous buffers for stock solutions. |
| Solubility in DMSO | ~100 mg/mL (~346.81 mM) [1] | Excellent; DMSO is a suitable solvent for preparing high-concentration stock solutions. |
| Appearance | Light brown to brown solid powder [1] | Helps in visual identification. |
| Storage Conditions | Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month. Requires protection from light. [1] | Essential for maintaining long-term stability and preventing degradation. |
Here are solutions to common issues researchers encounter with this compound.
Precipitation is common due to the compound's low aqueous solubility. Below are standard protocols for preparing working solutions in aqueous or biological media using DMSO stock solutions [1].
Key Considerations:
This compound requires specific storage conditions to maintain its chemical integrity [1]:
While specific pH stability data for this compound is limited in the search results, it's a best practice to be cautious. The compound is an amide, and amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to avoid creating stock solutions in extreme pH buffers.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Activity / Efficacy | Degradation due to improper storage or handling; precipitation in assay buffer. | Ensure proper storage temperature and light protection. Verify the compound is fully in solution at the final working concentration. |
| High Background Toxicity | Excessive final concentration of co-solvents (e.g., DMSO >1% in cell culture). | Prepare a more concentrated DMSO stock to lower the volume added to the assay. Consider using an alternative formulation with lower solvent toxicity. |
| Irreproducible Results | Precipitation leading to inconsistent dosing; degradation of stock solution. | Visually inspect solutions for precipitation before use. Use a fresh aliquot of stock solution and standardize the formulation protocol across experiments. |
Since a specific method for Difenpiramide wasn't located, the following table outlines the universal steps for developing an HPLC method, which you can adapt for your compound [1].
| Step | Key Objectives & Considerations |
|---|---|
| 1. Selection of HPLC Method & Initial System | Review literature for existing methods. Choose a chromatographic type (typically Reverse Phase for most organic compounds), a C18 column, and a suitable detector (e.g., UV if the analyte has chromophores). |
| 2. Selection of Initial Conditions | Determine the mobile phase solvent strength to ensure all analytes are adequately retained (capacity factor k between 0.5 and 15). For complex samples, plan for gradient elution. |
| 3. Selectivity Optimization | Adjust parameters like mobile phase composition, pH (for ionizable analytes), or temperature to achieve optimal separation (peak spacing). |
| 4. System Parameter Optimization | Fine-tune column dimensions, particle size, and flow rate to balance analysis time and resolution. |
| 5. Method Validation | Rigorously test the method to confirm it is suitable for its intended purpose, assessing parameters like accuracy, precision, and linearity. |
The workflow for this process can be visualized as follows:
Once a preliminary method is developed, it must be validated. The following protocol, adapted from a progesterone gel assay, provides a practical example of how to validate a key parameter—the assay—for a formulation [1]. You would follow a similar process for your this compound method.
Here are some common issues and solutions based on general HPLC principles [1]:
| Problem Area | Possible Cause | Troubleshooting Action |
|---|
| Peak Shape | Tailing peaks | - Use a mobile phase with higher buffer concentration.
To locate the specific information on this compound that wasn't available in this search, I suggest you try the following:
For your technical records, here is the key physicochemical data for Difenpiramide (CAS No. 51484-40-3) found in the literature.
| Property | Value / Description |
|---|---|
| IUPAC Name | 2-{[1,1'-biphenyl]-4-yl}-N-(pyridin-2-yl)acetamide [1] [2] |
| Molecular Formula | C₁₉H₁₆N₂O [1] [2] |
| Molecular Weight | 288.35 g/mol [2] |
| CAS Number | 51484-40-3 [1] [2] |
| Appearance | Light brown to brown solid powder [1] |
| Category | Non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, antipyretic, and uricosuric properties [1] |
| Reported Purity | ≥98% (from a commercial supplier for research use) [1] |
Since explicit methods for this compound are not available, the following table outlines standard techniques that can be applied based on its chemical properties.
| Method | Application in Purity Assessment | Note |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Primary method for quantifying the main compound and related impurities. | The method would need development and validation. |
| Mass Spectrometry (MS) | Confirm molecular identity and detect impurities using techniques like LC-MS. [3] | Coupled with HPLC for separation and detection. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and detection of isomeric impurities. [4] | |
| Melting Point Analysis | A sharp melting point indicates a pure compound; a depressed or broad range suggests impurities. [4] | Simple, but not specific. |
For a comprehensive analysis, you can follow a workflow that integrates these techniques, moving from general confirmation to specific quantification. Below is a suggested process.
Q1: The HPLC analysis of my this compound sample shows peak splitting or shoulders. What could be the cause? This often indicates the presence of impurities or a co-eluting compound.
Q2: The measured melting point of my compound is lower and broader than expected. How should I proceed? A depressed and broad melting point is a classic sign of impurity.
Q3: What is the best way to prepare a stock solution of this compound for my assays? Based on one supplier's data, this compound has low water solubility but is highly soluble in DMSO [1].
One supplier provides the following handling guidelines for Difenpiramide [1]:
| Parameter | Specification |
|---|---|
| Short-term Storage | 0 - 4 °C (in a dry and dark place) |
| Long-term Storage | -20 °C |
| Light Sensitivity | Should be protected from light ("dry, dark") |
| Physical Form | Solid (melting point: 122-124 °C) |
| Aqueous Solubility | 12 μg/mL at pH 7.4 |
Since direct data is scarce, you can establish the stability profile of this compound in your laboratory by following standard stress testing protocols. The workflow below outlines the key steps for a comprehensive stability study, drawing from methodologies used for similar pharmaceutical compounds [2]:
Here are detailed methodologies for the key experiments in the workflow:
Forced Degradation Studies: Expose this compound in solid state and solution to stress conditions [2].
Sample Analysis and Identification:
Excipient Compatibility: Prepare intimate mixtures of this compound with potential excipients (e.g., citric acid, PVA) and subject them to the stress conditions above. Analyze using FT-IR and NIR spectroscopy to detect interactions [2].
Given the limited data, assume it is light-sensitive. Always store the powder at -20°C in its original, light-protected container. When working with it, use amber vials for solutions and minimize exposure to light. Given its low solubility, DMSO is likely a suitable solvent for stock solutions [1].
The core principle is that the method must separate the API from its degradation products. This is achieved by performing forced degradation studies first. Then, you optimize chromatographic conditions (mobile phase pH, organic solvent gradient, column temperature) until the main peak is baseline-separated from all degradant peaks, confirming the method's "stability-indicating" property [3].
Peer-reviewed journals like the International Journal of Pharmaceutics or Journal of Pharmaceutical Sciences are primary sources. Official chemical catalogs from major suppliers (e.g., Sigma-Aldrich, TCI) sometimes contain more detailed handling information. You may need to extrapolate from data on structurally related compounds [4] [2].
Q1: What are the key physicochemical properties of Difenpiramide that might affect its synthesis and yield? A1: Understanding the properties of your target molecule is the first step in troubleshooting. Below are the key characteristics of this compound [1]:
| Property | Value / Description | Relevance to Synthesis |
|---|---|---|
| CAS Number | 51484-40-3 | For unambiguous identification of the compound. |
| Molecular Formula | C₁₉H₁₆N₂O | For calculating stoichiometry and reaction masses. |
| Molecular Weight | 288.34 g/mol | |
| Appearance | Light brown to brown solid powder | The final color can indicate purity; a darker color may suggest impurities. |
| LogP | 4.002 | High lipophilicity; can lead to solubility issues in aqueous workups and recrystallization. |
| Solubility (DMSO) | ~100 mg/mL (~346.81 mM) | Highly soluble in DMSO, useful for characterization; indicates preferred solvents for purification. |
| Hydrogen Bond Donors | 1 | The amide N-H can form strong intermolecular bonds, affecting crystallization. |
| Rotatable Bonds | 4 | Imparts some conformational flexibility, which can complicate crystallization. |
| Melting Point | Not specified in data | A known, sharp melting point is a key indicator of final product purity. |
Q2: What are the most common reasons for low yield in the final stages of this compound synthesis? A2: Low yield often occurs during the amide bond formation (between biphenyl-4-ylacetic acid and 2-aminopyridine) and the subsequent isolation/purification. The following workflow outlines a systematic approach to diagnose the problem [1]:
Q3: How can I optimize the amide coupling reaction to improve yield? A3: The amide bond formation is critical. If analysis shows incomplete conversion, consider these parameters, which can be tested in a structured way [1]:
| Factor | Common Issue | Proposed Optimization |
|---|---|---|
| Activating Agent | Inefficient acid activation leading to low conversion. | Test different agents (e.g., EDC·HCl, DCC, HATU, T3P). HATU often offers faster kinetics and fewer side reactions. |
| Catalyst | O-acylurea rearrangement, leading to low yields. | Add 1 equiv of HOAt or HOBt to suppress rearrangement and facilitate coupling. |
| Solvent | Solvent polarity affecting reaction rate and reagent stability. | Use anhydrous DMF, DCM, or THF. Ensure solvents are moisture-free. |
| Stoichiometry | Equimolar ratios can lead to incomplete consumption. | Use a slight excess (1.1 equiv) of the cheaper reagent (often the amine). |
| Temperature & Time | Reaction is too slow at room temperature. | Gently heat the reaction (e.g., 40-50°C) while monitoring to prevent decomposition. |
Q4: What strategies can prevent product loss during workup and purification? A4: Due to its high LogP, this compound can be lost in aqueous layers or fail to crystallize properly [1].
Extraction Optimization:
Crystallization and Precipitation: The following diagram compares two common strategies for solidifying the final product [1]:
Q5: How can I confirm the identity and purity of my synthesized this compound? A5: A multi-technique approach is essential for confirmation [1].
Cross-reactivity in multiplex immunoassays occurs when assay components interact in unintended ways, leading to false positives or inaccurate readings. The table below outlines the common types to investigate [1].
| Interaction Tested | Description of Cross-Reactivity | Impact on Assay |
|---|---|---|
| Antigen-Capture Antibody (Ag-Cab) | A capture antibody binds an incorrect, non-target antigen. | High; the two assay systems cannot be multiplexed under the tested conditions. |
| Detection-Capture Antibody (Cab-Dab) | A detection antibody binds directly to a capture antibody spot for a different target. | Medium; can often be minimized through reagent or diluent optimization. |
| Antigen-Detection Antibody (Ag-Dab) | An antigen is correctly captured but is detected by another system's detection antibody. | Low; not necessarily problematic, could be used for additional detection. |
| Capture Antibody-Conjugate | The enzyme conjugate (e.g., streptavidin-HRP) binds directly to a capture antibody. | Critical; unacceptable and must be resolved for assay validation. |
| Antigen-Conjugate | The enzyme conjugate binds directly to a captured antigen. | Critical; unacceptable and must be resolved for assay validation. |
Since no specific protocol for difenpiramide was found, the following general methodology can be used to evaluate potential interference [1].
1. Experimental Setup
2. Data Analysis
% Cross-reactivity = (Calculated concentration of antigen with non-matched pair / Calculated concentration of antigen with its intended matched pair) * 100The workflow for this testing and troubleshooting process is summarized in the diagram below.
If significant cross-reactivity is detected, consider the following actions based on the type identified [1]:
Understanding this compound's structure can help hypothesize potential cross-reactivity with other compounds. It is classified as an indoleacetic acid derivative NSAID [2].
| Property | Description for this compound |
|---|---|
| IUPAC Name | 2-(4-phenylphenyl)-N-pyridin-2-ylacetamide [3] [4] |
| Molecular Formula | C₁₉H₁₆N₂O [3] [4] |
| Chemical Structure | |
| NSAID Classification | Indoleacetic acid derivative [2] |
| Key Structural Groups | Biphenyl core, acetamide linker, pyridine ring [4] |
The table below compares this compound with other NSAIDs for context, though their cross-reactivity in immunoassays is not established.
| Compound Name | Chemical Formula | Primary Mechanism | Key Structural Differences from this compound |
|---|---|---|---|
| This compound | C₁₉H₁₆N₂O | Inhibits prostaglandin synthesis [4] | Reference molecule (biphenyl + pyridine) |
| Indomethacin | C₁₉H₁₆ClNO₄ | Non-selective COX inhibitor [2] | Indole moiety instead of biphenyl; contains chlorine |
| Ibuprofen | C₁₃H₁₈O₂ | Non-selective COX inhibitor [2] | Simpler propionic acid structure; no nitrogen heterocycle |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | Selective COX-2 inhibitor [2] | Contains sulfonamide group and trifluoromethyl pyrazole |
Difenpiramide is identified as a phenylacetic acid derivative with anti-inflammatory properties. The information below summarizes its known characteristics and the only available comparative data point.
| Property | This compound |
|---|---|
| Chemical Class | Phenylacetic acid derivative [1] |
| Primary Activity | Anti-inflammatory [1] |
| Efficacy vs. Indometacin/Phenylbutazone | Less efficacious [1] |
| Adverse Effect Profile | Fewer adverse effects than indometacin or phenylbutazone [1] |
| Most Frequent Adverse Reactions | Gastrointestinal tract and skin [1] |
| Binding Energy to SARS-CoV-2 Spike Protein | -19.56 (kcal/mol, a computational prediction, not an anti-inflammatory measure) [2] |
While specific protocols for studying this compound were not located, the following methodologies are standard for evaluating compounds in this class and provide a framework for how such research is conducted.
Molecular Docking to Predict Enzyme Binding: This computational method predicts how a small molecule (like a drug) interacts with a target protein at the atomic level [3]. Researchers use software to "dock" the 3D structure of a drug candidate into the binding site of a target protein (e.g., Cyclooxygenase or CYP1A2). The protocol involves preparing the protein and ligand structures, running the docking simulation, and analyzing the binding pose and interaction energy to assess the likelihood of a productive interaction [3].
In Vitro COX (Cyclooxygenase) Inhibition Assay: This experiment directly measures a compound's ability to inhibit the COX-1 and COX-2 enzymes, the primary targets of NSAIDs [4]. The assay uses purified COX-1 and COX-2 enzymes. The test compound is incubated with the enzyme and a substrate (e.g., arachidonic acid). COX activity is measured by tracking the formation of a prostaglandin product, often via a colorimetric or fluorescent signal. The percentage inhibition and IC50 values (concentration that inhibits 50% of enzyme activity) are calculated for both isoforms to determine potency and selectivity [4].
The following diagram illustrates the strategic context for developing aryl acetic acid derivatives, highlighting the role of prodrugs like this compound in mitigating side effects.
While data on Difenpiramide is unavailable, the search yielded high-quality, quantitative selectivity profiles for several common NSAIDs, which can serve as a useful reference. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for COX-1 and COX-2, along with calculated selectivity indices (COX-2/COX-1 IC₅₀ ratio) for these compounds. A higher selectivity index indicates greater preference for COX-2 inhibition.
Reported COX Inhibitory Concentrations and Selectivity of Various NSAIDs
| Drug Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Experimental System |
|---|---|---|---|---|
| Nimesulide [1] | ~7.7 (Range: 1.7 - 70) | ~0.51 (Range: 0.18 - 1.44) | ~0.066 (Range: 0.0004 - 0.76) | Human whole blood assay (varied across labs) |
| NS-398 [2] | >100 | 0.03 | >3,333 | Purified enzyme and cell assays |
| Diclofenac [3] | - | - | Relatively high COX-2 selectivity | Human whole blood assay |
| Celecoxib [3] | - | - | COX-2 selective | Human whole blood assay |
| Ibuprofen [3] | - | - | Non-selective | Human whole blood assay |
| Etodolac [3] | - | - | - | Human whole blood assay |
The data in the table above comes from established pharmacological methods. Here is an overview of a key protocol used to generate such data, which may aid in your own experimental planning.
A prominent method is the Human Whole Blood Assay, which is considered physiologically relevant as it measures a drug's activity in the presence of plasma proteins and other blood components [3] [1]. The general workflow for this assay is outlined below:
Key Procedural Details:
The absence of data in the current search does not mean the information is unavailable. For a compound that may be less commonly researched, a more targeted investigative approach is recommended.
The table below summarizes the available quantitative data on the binding of difenpiramide and linoleic acid to the SARS-CoV-2 spike protein's fatty acid binding pocket.
| Compound | Reported Binding Energy (ΔG) | Experimental/Computational Method | Key Functional Residues for Binding | Effect on Spike Protein Conformation |
|---|---|---|---|---|
| This compound [1] | -19.56 kcal/mol | Molecular Docking & Molecular Dynamics (MD) Simulations [1] | Information not available in search results | Information not available in search results |
| Linoleic Acid [2] | Specific ΔG value not provided in search results | Cryo-Electron Microscopy (Cryo-EM), Mass Spectrometry [2] | Arg408, Gln409 (from adjacent RBD) [2] | Stabilizes a locked, non-infectious closed conformation [2] |
The data for these compounds come from different methodological approaches, which is important for contextualizing the results.
The binding energy for this compound was identified through a virtual screening study for drug repurposing. The general protocol involved [1]:
The binding and functional role of linoleic acid were determined through direct experimental methods [2]:
The search results provide a clear mechanism of action for linoleic acid, which can help infer the potential therapeutic goal for compounds like this compound.
Linoleic acid binds to a conserved hydrophobic pocket located in the spike protein's Receptor-Binding Domain (RBD) [2]. The binding has a key allosteric effect:
The following diagram illustrates this allosteric mechanism and the potential downstream signaling consequences of stabilizing the closed spike conformation.
To summarize the research pathway for investigating a compound like this compound:
This compound is identified as a non-steroidal anti-inflammatory drug (NSAID). It is chemically classified as an indoleacetic acid derivative [1]. The table below positions this compound among other common NSAIDs based on their chemical structure and selectivity.
| Drug Name | Chemical Classification | Primary Mechanism | Key Characteristics |
|---|---|---|---|
| This compound | Indoleacetic acid derivative [1] | Non-selective COX inhibitor [1] | Profile is less documented in recent literature. |
| Acetylsalicylic Acid | Salicylate [1] | Non-selective COX inhibitor [1] | Analgesic, antipyretic, anti-inflammatory, and antiplatelet effects [1]. |
| Ibuprofen | Arylpropionic acid derivative [1] | Non-selective COX inhibitor (primarily COX-1) [1] | Used for mild to moderate pain and inflammation [1]. |
| Celecoxib | Coxib (Sulfonamide group) [1] | Selective COX-2 inhibitor [1] | Designed for reduced gastrointestinal side effects vs. non-selective NSAIDs [1]. |
| Indomethacin | Indoleacetic acid derivative [1] | Non-selective COX inhibitor [1] | A prototypical drug in the same class as this compound [1]. |
While direct data on this compound is unavailable, Molecular Dynamics (MD) simulations are a validated tool in drug discovery. These simulations model the movements of atoms and molecules over time, providing insights into drug behavior that are difficult to obtain experimentally [2].
Key applications of MD in pharmaceutical development include:
For MD simulations to be trusted, their predictions must be validated against experimental data. A common and rigorous method involves comparing simulation results with data from diffraction experiments [3]. This process involves:
The diagram below illustrates this multi-step validation workflow.
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate or extent of drug dissolution or release) and a relevant in vivo response (e.g., plasma drug concentration or amount of drug absorbed) [1] [2]. The primary goal of developing an IVIVC is to use in vitro dissolution tests as a surrogate for in vivo bioequivalence studies, which can optimize formulation development and support regulatory submissions [2].
The table below outlines the primary levels of IVIVC as defined by regulatory authorities like the U.S. FDA.
| Level | Definition & Correlation Type | Predictive Value & Regulatory Acceptance |
|---|---|---|
| Level A | Point-to-point relationship between in vitro dissolution and in vivo input rate (e.g., absorption rate) [2]. | High. Predicts entire plasma concentration-time profile; most preferred for regulatory submissions and biowaivers [2]. |
| Level B | Uses statistical moments (e.g., compares mean in vitro dissolution time to mean in vivo residence/absorption time) [2]. | Moderate. Does not reflect actual in vivo plasma profiles; less useful for regulatory support [2]. |
| Level C | Relates single dissolution time point (e.g., t50%) to single pharmacokinetic parameter (e.g., Cmax or AUC) [2]. | Low. Does not predict full profile; useful for early development but insufficient for biowaivers [2]. |
Establishing a robust IVIVC involves a series of methodical steps that integrate formulation science, in vitro testing, and in vivo pharmacokinetic studies [1] [2] [3].
Stage 1: Formulation Development
Stage 2: In Vitro Dissolution Study
Stage 3: In Vivo Pharmacokinetic Study
The workflow for developing a Level A IVIVC, which is the most informative and widely accepted, can be visualized as follows:
Several critical factors influence the successful development of a predictive IVIVC model [1]:
The table below summarizes the key experimental findings for diphenpyramide from a 1986 review article [1].
| Inflammation Model | Test Details | Compared Compounds | Reported Efficacy |
|---|---|---|---|
| Animal Tests | Anti-inflammatory action assessment [1] | Indomethacin, Phenylbutazone [1] | As powerful as Indomethacin or Phenylbutazone [1] |
| Animal Tests | Peripheral analgesic & antipyretic effects [1] | Not Specified | "Major" properties [1] |
| Therapeutic Index | Evaluation in animal models [1] | Indomethacin, Phenylbutazone [1] | More favorable than reference compounds [1] |
For the key experiments cited in the 1986 review, the methodologies are described as follows [1]:
The search results indicate that diphenpyramide has a unique profile. Unlike conventional NSAIDs that typically work by inhibiting cyclooxygenase (COX) enzymes, diphenpyramide is noted for having no free ionizable or particularly reactive groups [1]. The proposed mechanism involves a dual action: inhibiting prostaglandin synthesis and antagonizing other inflammatory mediators [1].
The diagram below illustrates this dual mechanism and its effects, based on the information from the 1986 review [1].
One research study employed a computational approach to identify existing drugs that could bind to a novel target on the SARS-CoV-2 spike protein. In this screening, this compound was identified as a potential candidate, and its calculated binding energy is summarized in the table below [1].
| Drug Candidate | Therapeutic Class / Notes | Calculated Binding Energy (ΔG, kcal/mol) |
|---|---|---|
| This compound | Analgesic/Anti-inflammatory (NSAID) [2] | -19.56 |
| Caprospinol | (Top candidate from the same study) | -38.89 |
The binding energy (ΔG) is a key computational metric predicting the strength of the interaction between a drug and its target, where more negative values typically indicate stronger binding [1].
This study followed a typical structure-based drug discovery workflow, illustrated below.
The workflow above is generalized from the identified study [1] and common practices in the field [3]. However, for this compound, the search results indicate that the process did not proceed to the experimental validation stage for this particular compound [1].
Difenpiramide was identified in a single computational study that screened for drugs binding to the SARS-CoV-2 spike protein. The data below comes from molecular docking and dynamics simulations, not yet validated by wet-lab experiments [1].
| Drug Name | Target Protein | Reported Binding Energy (ΔG, kJ/mol) | Experimental Context |
|---|---|---|---|
| This compound | SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket | -19.56 | In silico screening for drug repurposing against COVID-19 [1]. |
| Caprospinol | SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket | -38.89 | In silico screening (included for reference) [1]. |
| Telmisartan | SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket | -23.88 | In silico screening (included for reference) [1]. |
This table indicates that in this particular simulation, this compound had a weaker binding affinity (less negative ΔG) for the viral spike protein compared to other candidates like Caprospinol and Telmisartan [1].
Since direct experimental data on this compound is limited, the following established protocols show how its binding could be tested. These methodologies are the standard approaches researchers would use to generate the data for a comparison guide.
This protocol is used to identify small molecules that disrupt a receptor-ligand interaction on the surface of living cells [2].
Detailed Protocol:
The workflow can be visualized as follows:
SPR is a label-free method used to obtain quantitative binding kinetics (like KD constants) for small molecules, which can be challenging to study with direct SPR [3].
Detailed Protocol (Solution Competition):
The two main types of SPR competition assays are illustrated below:
The search results confirm that this compound's binding profile is not well-characterized in scientific literature. To create a thorough comparison guide, I suggest you: